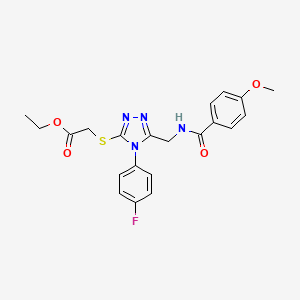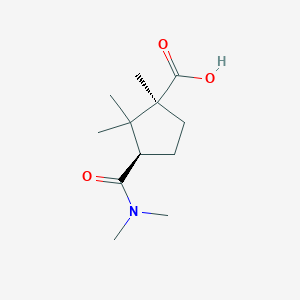
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, also known as DCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTA is a chiral compound, meaning it has two mirror-image forms, and the (1S,3R) isomer has been found to be more biologically active.
作用機序
The exact mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is not fully understood, but it is believed to act by binding to metal ions and disrupting their function. This can lead to the inhibition of various enzymes and biological processes, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as some viruses. In cancer cells, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to induce apoptosis, or programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is its ability to form stable complexes with metal ions, making it useful for studying metal-dependent biological processes. However, its chiral nature can make it difficult to synthesize and purify, and its potential toxicity must be taken into account when conducting experiments.
将来の方向性
There are several potential future directions for research involving (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. One area of interest is the development of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid-based drug delivery systems, which could improve the efficacy and specificity of drugs. Another potential application is the use of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid in materials science, where it could be used to synthesize novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid and its potential uses in treating various diseases.
合成法
The synthesis of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves the reaction of 1,2,2-trimethylcyclopentanone with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to form the carboxylic acid.
科学的研究の応用
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential drug delivery agent due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
(1S,3R)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)/t8-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADQIRMKGJSHI-QPUJVOFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)
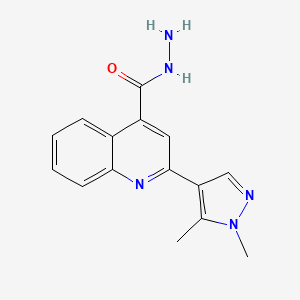
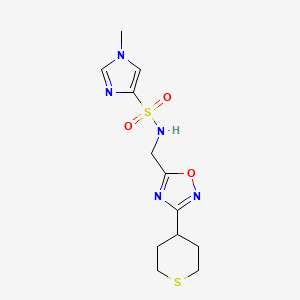
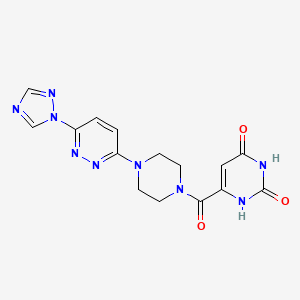
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)
